molecular formula C12H16ClF2NO B1397700 4-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride CAS No. 1220034-23-0

4-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride

Cat. No.: B1397700
CAS No.: 1220034-23-0
M. Wt: 263.71 g/mol
InChI Key: ALZJVMGFUXIJNR-UHFFFAOYSA-N
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Description

4-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride is an organic compound with the molecular formula C12H16ClF2NO. It is commonly used in various chemical syntheses and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride typically involves the reaction of 2,4-difluorobenzyl chloride with piperidine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include:

    Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran.

    Temperature: Room temperature to slightly elevated temperatures (25-50°C).

    Base: Common bases include sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the piperidine ring.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives .

Scientific Research Applications

4-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biological pathways and mechanisms.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,4-Difluorobenzyl)oxy]piperidine
  • 4-[(2,4-Difluorobenzyl)oxy]piperidine hydrobromide
  • 4-[(2,4-Difluorobenzyl)oxy]piperidine sulfate

Uniqueness

4-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties.

Properties

IUPAC Name

4-[(2,4-difluorophenyl)methoxy]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO.ClH/c13-10-2-1-9(12(14)7-10)8-16-11-3-5-15-6-4-11;/h1-2,7,11,15H,3-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZJVMGFUXIJNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OCC2=C(C=C(C=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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